molecular formula C17H17NOS B15159341 3-Methyl-1-(10H-phenothiazin-10-YL)butan-1-one CAS No. 828266-29-1

3-Methyl-1-(10H-phenothiazin-10-YL)butan-1-one

カタログ番号: B15159341
CAS番号: 828266-29-1
分子量: 283.4 g/mol
InChIキー: OCJFUPLSTZNULS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-1-(10H-phenothiazin-10-YL)butan-1-one is a synthetic phenothiazine derivative offered for research use in chemical biology and investigational therapeutics. Phenothiazines are a class of compounds demonstrating significant potential in oncology research, with studies showing they can inhibit tumor growth by inducing apoptosis, modulating key cancer-promoting pathways (such as PDK1/Akt, MAPK/ERK1/2, and Akt/mTOR), and suppressing angiogenesis . The phenothiazine core is known for its diverse biological activities, and its derivatives are investigated for their ability to disrupt lysosomal function and induce lysosomal cell death, a promising mechanism for targeting resistant cancer cells . The specific structure of this compound, featuring a ketone group linked to the N-10 position of the phenothiazine ring via a branched alkyl chain, is of particular interest for structure-activity relationship (SAR) studies. Research indicates that modifications at the N-10 position, including the length and branching of the carbon chain, can profoundly influence the compound's pharmacological profile and cellular potency . This makes 3-Methyl-1-(10H-phenothiazin-10-YL)butan-1-one a valuable chemical tool for probing the mechanisms of phenothiazine-based biological effects and for the development of novel therapeutic agents. Applications: This compound is suited for use in biochemical research, including in vitro studies on cancer cell proliferation, mechanism of action studies, and as a building block for the synthesis of more complex molecules. Notice: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

特性

CAS番号

828266-29-1

分子式

C17H17NOS

分子量

283.4 g/mol

IUPAC名

3-methyl-1-phenothiazin-10-ylbutan-1-one

InChI

InChI=1S/C17H17NOS/c1-12(2)11-17(19)18-13-7-3-5-9-15(13)20-16-10-6-4-8-14(16)18/h3-10,12H,11H2,1-2H3

InChIキー

OCJFUPLSTZNULS-UHFFFAOYSA-N

正規SMILES

CC(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

製品の起源

United States

作用機序

The mechanism of action of 3-Methyl-1-(10H-phenothiazin-10-YL)butan-1-one involves its interaction with molecular targets and pathways within biological systems. It may act as an inhibitor or activator of specific enzymes or receptors, leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Spectroscopic Properties

Phosphorescence Behavior
  • Target Compound: Limited direct data on phosphorescence are provided, but structurally similar N-acylphenothiazines exhibit hypsochromic (blue) shifts in emission. For example, 1-(10H-phenothiazin-10-yl)ethan-1-one shows phosphorescence peaks at ~434–457 nm at 77 K, significantly blue-shifted compared to unsubstituted 10H-phenothiazine (λ = 500–535 nm) .
  • Analog 1: (10H-Phenothiazin-10-yl)(phenyl)methanone has phosphorescence at ~540 nm (298 K), indicating that bulky aryl groups reduce hypsochromic effects compared to alkyl substituents .
Electron Density and Redox Properties
  • Target Compound: Fused conjugation in the phenothiazine core (as in QPT) enhances electron delocalization, improving redox stability for applications like redox flow batteries. Natural Population Analysis (NPA) charges reveal distinct electron distribution compared to non-fused analogs .

Structural and Functional Modifications

Substituent Effects on Bioactivity
  • Target Compound: No direct biological data are provided, but urea-linked analogs like 1-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea (4a) show mild antimicrobial activity, suggesting phenothiazine derivatives with azetidinone moieties may enhance bioactivity .
  • Analog 3: 1-{10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-yl}butan-1-one () incorporates a dimethylamino group, likely improving solubility and receptor binding for neurological applications .
Steric and Isomeric Variations
  • Analog 4: 3,3-Dimethyl-1-(10H-phenothiazin-10-yl)butan-1-one (CAS 828266-33-7) is a structural isomer with additional methyl groups at the 3-position.

Data Tables

Table 1: Spectral and Electronic Properties

Compound Phosphorescence (nm) Redox Potential (V) Key Feature Reference
3-Methyl-1-(10H-phenothiazin-10-yl)butan-1-one ~434–457 (77 K) N/A Fused conjugation
(10H-Phenothiazin-10-yl)(phenyl)methanone ~540 (298 K) N/A Bulky aryl substituent
BP-PT N/A Lower Non-fused conjugation

Q & A

Basic: What are the critical steps in synthesizing 3-Methyl-1-(10H-phenothiazin-10-YL)butan-1-one derivatives?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React phenothiazine with a ketone-bearing alkyl halide (e.g., 3-methylbutanoyl chloride) in anhydrous solvents like DMF or THF under inert conditions .
  • Step 2: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Step 3: Characterize products using 1^1H/13^13C NMR and mass spectrometry (MS) to confirm structural integrity .

Advanced: How can microwave-assisted synthesis improve the efficiency of phenothiazine derivatives?

Answer:
Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. Key parameters include:

  • Temperature Control: Maintain 80–120°C to avoid decomposition while ensuring complete conversion .
  • Solvent Selection: Use polar solvents (e.g., DMF) to maximize microwave absorption .
  • Yield Optimization: Reactions under microwave conditions reduce time from hours to minutes (e.g., synthesis of 1-(10H-phenoxazin-10-yl)ethan-1-one achieved 85% yield in 20 minutes vs. 6 hours conventionally) .

Basic: What spectroscopic techniques are essential for characterizing phenothiazine-based compounds?

Answer:

  • NMR Spectroscopy: 1^1H NMR identifies proton environments (e.g., phenothiazine aromatic protons at δ 6.8–7.5 ppm; ketone carbonyls at δ 2.1–2.5 ppm). 13^13C NMR confirms carbonyl carbons (~200–210 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formulas (e.g., [M+H]+^+ for 3-Methyl-1-(10H-phenothiazin-10-YL)butan-1-one: calc. 310.1274, obs. 310.1276) .

Advanced: How can researchers resolve contradictions in biological activity data for phenothiazine derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) and evaluate inhibitory activity against targets like histone deacetylases (HDACs) .
  • Dose-Response Analysis: Use enzyme assays (e.g., fluorometric HDAC inhibition assays) to determine IC50_{50} values and validate selectivity over non-target enzymes .
  • Computational Modeling: Perform molecular docking to predict binding modes and explain variations in activity (e.g., steric clashes with HDAC active sites) .

Basic: What purification methods are effective for phenothiazine derivatives?

Answer:

  • Recrystallization: Use ethyl acetate/hexane mixtures to isolate high-purity solids (e.g., 2-(10H-phenothiazin-10-yl)acetic acid recrystallized from ethyl acetate) .
  • Column Chromatography: Optimize solvent gradients (e.g., 20–50% ethyl acetate in hexane) to separate closely eluting impurities .

Advanced: What strategies mitigate challenges in synthesizing sterically hindered phenothiazine ketones?

Answer:

  • Catalyst Optimization: Use bulky ligands (e.g., tert-butylphosphine) in palladium-catalyzed coupling to reduce steric hindrance .
  • Temperature Modulation: Conduct reactions at lower temperatures (e.g., 0–5°C) to stabilize intermediates and prevent side reactions .
  • Solvent Effects: Employ high-boiling solvents (e.g., DMSO) to maintain solubility of sterically crowded intermediates .

Basic: How is the purity of phenothiazine derivatives validated?

Answer:

  • HPLC Analysis: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >98% purity .
  • Melting Point Determination: Compare observed values with literature data (e.g., 127–128°C for methyl 4-[(10H-phenothiazin-10-yl)methyl]benzoate) .

Advanced: What methodologies assess the oxidative stability of phenothiazine-based compounds?

Answer:

  • Accelerated Stability Testing: Expose compounds to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
  • Electrochemical Analysis: Cyclic voltammetry measures oxidation potentials (e.g., phenothiazine redox peaks at ~0.5 V vs. Ag/AgCl) to predict stability .

Basic: What are common synthetic impurities in phenothiazine derivatives?

Answer:

  • Unreacted Starting Materials: Residual phenothiazine detected via TLC (Rf = 0.3 in ethyl acetate/hexane) .
  • Oxidation Byproducts: Phenothiazine sulfoxides identified by MS (m/z = [M+16]+^+) .

Advanced: How can computational tools aid in designing phenothiazine-based HDAC inhibitors?

Answer:

  • Molecular Dynamics Simulations: Predict binding stability of inhibitors in HDAC active sites (e.g., RMSD < 2 Å over 100 ns simulations) .
  • QSAR Modeling: Correlate substituent electronic properties (e.g., Hammett σ values) with inhibitory potency to guide structural modifications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。